molecular formula C9H7BrN2S B1504256 5-(2-Bromophenyl)thiazol-2-amine CAS No. 1378873-73-4

5-(2-Bromophenyl)thiazol-2-amine

Cat. No. B1504256
M. Wt: 255.14 g/mol
InChI Key: QKJACIDHYIWDOZ-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)thiazol-2-amine is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. The thiazole ring is planar and exhibits aromaticity due to the delocalization of a lone pair of π-electrons on the sulfur atom. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. The compound has a pale yellow color, a boiling point of 116–118°C, and a specific gravity of 1.2. Notably, the thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy release during metabolism and normal nervous system functioning .


Synthesis Analysis

The synthesis of 5-(2-Bromophenyl)thiazol-2-amine involves various methods. One approach is the reaction of 2-bromobenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. Another method includes the reaction of 2-bromobenzaldehyde with thiourea, leading to the desired product. Researchers have explored different synthetic routes to optimize yields and purity .


Molecular Structure Analysis

The molecular structure of 5-(2-Bromophenyl)thiazol-2-amine consists of a thiazole ring attached to a 2-bromophenyl group. The bromine atom at the 2-position of the phenyl ring contributes to the compound’s reactivity and biological properties. The planarity of the thiazole ring affects its electronic properties and potential for electrophilic and nucleophilic substitutions .


Chemical Reactions Analysis

5-(2-Bromophenyl)thiazol-2-amine can participate in various chemical reactions, including electrophilic aromatic substitution at the C-5 position and nucleophilic substitution at the C-2 position. These reactions can lead to the synthesis of derivatives with modified functional groups, influencing their biological activities .


Physical And Chemical Properties Analysis

  • Aromaticity : Characterized by chemical shifts of ring protons and π-electron density distribution .

properties

IUPAC Name

5-(2-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJACIDHYIWDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697175
Record name 5-(2-Bromophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)thiazol-2-amine

CAS RN

1378873-73-4
Record name 5-(2-Bromophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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